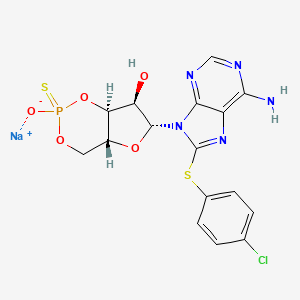

Rp-8-CPT-cAMPS

描述

Rp-8-CPT-cAMPS is a cyclic adenosine monophosphate (cAMP) analog that has been extensively used in scientific research as a tool to study cAMP-dependent signaling pathways. It is a potent and selective antagonist of protein kinase A (PKA), which plays a critical role in regulating various cellular processes, including metabolism, gene expression, and cell proliferation.

科学研究应用

Rp-8-CPT-cAMPS: 科学研究应用的全面分析

抑制PKA诱导的磷酸化: this compound 通常用于抑制环腺苷酸依赖性蛋白激酶 (PKA) 刺激的磷酸化。 这种应用在需要消除第一信使刺激的磷酸化的研究中至关重要 .

PKA亚型特异性: 该化合物优先选择 RI 的 A 位点而不是 RII 的 A 位点,并优先选择 RII 的 B 位点而不是 RI 的 B 位点,使其成为解剖不同 PKA 亚型在细胞过程中的作用的宝贵工具 .

抗磷酸二酯酶: This compound 对哺乳动物环核苷酸依赖性磷酸二酯酶具有抵抗力,这使其成为在需要长时间抑制 PKA 的实验中的稳定类似物 .

亲脂性和膜渗透性: 由于其亲脂性,this compound 可以轻松渗透细胞膜,使其在需要细胞内进入的细胞测定中使用 .

调节 cAMP 信号通路: 该类似物可用于调节 cAMP 信号通路,从而提供对 cAMP 介导的细胞反应的复杂调控的见解 .

多蛋白复合物的研究: This compound 作为研究 cAMP 感应多蛋白复合物功能的工具,有助于了解它们在各种信号通路中的作用 .

有关更详细的技术信息和更新的参考文献列表,您可以参考 BIOLOG Life Science Institute 提供的资源 和其他科学出版物。

作用机制

Biochemical Pathways

The primary pathway affected by Rp-8-CPT-cAMPS is the cAMP signaling pathway. By inhibiting PKA, this compound disrupts the normal functioning of this pathway. This can have various downstream effects, depending on the specific cellular context. For instance, this compound has been shown to block the phosphorylation of VASP by 6-Bnz-cAMP and largely reduce VASP phosphorylation by forskolin and fenoterol .

Result of Action

The molecular and cellular effects of this compound action are largely dependent on the specific cellular context. In one study, this compound was found to reduce GTP-loading of Rap1 by both 8-pCPT-2’-O-Me-cAMP and 6-Bnz-cAMP . It also largely diminishes the augmentation of bradykinin-induced IL-8 release by the PKA activator 6-Bnz-cAMP and the Epac activator 8-pCPT-2’-O-Me-cAMP .

生化分析

Biochemical Properties

Rp-8-CPT-cAMPS plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly the cAMP-dependent protein kinase type I and type II . The nature of these interactions is inhibitory, as this compound prevents the kinase holoenzyme from dissociation and thus from activation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activation of cAMP-dependent protein kinases, which impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, specifically the regulatory subunit of PKA. It inhibits enzyme activation and changes in gene expression by preventing the dissociation of the kinase holoenzyme .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound exhibits stability and does not degrade easily . Long-term effects on cellular function observed in in vitro or in vivo studies include sustained inhibition of cAMP-dependent protein kinases .

Metabolic Pathways

This compound is involved in the cAMP-dependent protein kinase metabolic pathway . It interacts with enzymes in this pathway, inhibiting their activation and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Due to its lipophilic nature, it is likely to permeate cell membranes easily .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its role in inhibiting cAMP-dependent protein kinases, it is likely to be found wherever these enzymes are present within the cell .

属性

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O5PS2.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-,28?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXMSJRRXLCVMW-JVSRKQJHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5NaO5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635549 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129735-01-9 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

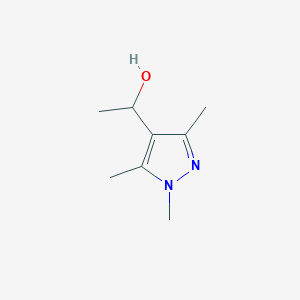

![(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol](/img/structure/B1630167.png)

![(1S,2S,6R,14R,15R,16R)-16-(2-Hydroxy-3,3-dimethylbutan-2-yl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-5-carbonitrile](/img/structure/B1630169.png)